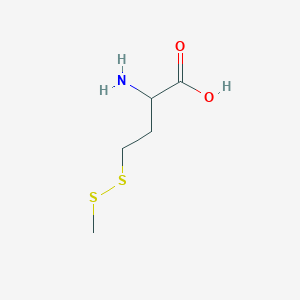

Butanoic acid, 2-amino-4-(methyldithio)-

Description

Context within Biological Systems

Methionine's significance is rooted in its central position within numerous biological processes. It is not merely a building block for proteins but also an active participant in cellular operations through its metabolic derivatives. nih.govpnas.org

Classification as a Proteinogenic Amino Acid

Methionine is one of the 22 proteinogenic amino acids, meaning it is genetically encoded and incorporated into proteins during translation. wikipedia.org It is classified as a nonpolar, aliphatic amino acid due to its S-methyl thioether side chain. wikipedia.org Along with cysteine, it is one of two sulfur-containing proteinogenic amino acids. bionity.com In humans, Methionine is considered an essential amino acid, as the body cannot synthesize it, making dietary intake necessary. wikipedia.orgkhanacademy.org

| Category | Classification | Key Characteristics |

|---|---|---|

| Biochemical Type | Proteinogenic Amino Acid | Incorporated into proteins during translation. wikipedia.org |

| Chemical Group | Sulfur-containing Amino Acid | Contains an S-methyl thioether side chain. wikipedia.org |

| Polarity | Nonpolar, Aliphatic | Hydrophobic side chain contributes to protein structure. wikipedia.org |

| Nutritional Requirement (Humans) | Essential Amino Acid | Cannot be synthesized by the body and must be obtained from the diet. bionity.com |

Role in Fundamental Biochemical Processes

Methionine's biochemical roles are diverse and critical for cellular function. A primary role is the initiation of protein synthesis. ontosight.aicreative-proteomics.com The codon AUG, which codes for methionine, serves as the most common "start" signal in mRNA, initiating the translation process. wikipedia.orgbionity.com Consequently, methionine is the first amino acid incorporated into nascent polypeptides in eukaryotes, though it is often removed later. bionity.com

Beyond protein synthesis, Methionine is the immediate precursor to S-adenosylmethionine (SAM), a molecule often referred to as the "universal methyl donor". creative-proteomics.comnih.govbiologyinsights.com The synthesis of SAM is a major route for methionine metabolism. nih.govportlandpress.com SAM donates its methyl group to a vast array of molecules, including DNA, RNA, proteins, and lipids, in a process crucial for regulating gene expression and cellular signaling. creative-proteomics.comnih.gov

Furthermore, Methionine metabolism is linked to the synthesis of another sulfur-containing amino acid, cysteine, via the transsulfuration pathway. wikipedia.orgcreative-proteomics.com This pathway converts homocysteine, a product of SAM-dependent methylation reactions, into cysteine. biologyinsights.com Cysteine, in turn, is a precursor to the major cellular antioxidant, glutathione (B108866). healthline.com

| Process | Role of Methionine | Significance |

|---|---|---|

| Protein Synthesis | Initiator Amino Acid | The AUG start codon directs the incorporation of methionine to begin translation. bionity.comontosight.ai |

| Transmethylation | Precursor to S-adenosylmethionine (SAM) | SAM is the primary methyl group donor for the methylation of DNA, RNA, and proteins, affecting gene regulation and cellular function. creative-proteomics.comwikipedia.org |

| Transsulfuration | Precursor to Homocysteine | Homocysteine, derived from methionine, is converted to cysteine. biologyinsights.com |

| Antioxidant Defense | Indirect Precursor to Glutathione | Through the synthesis of cysteine, methionine contributes to the production of the critical antioxidant glutathione. nih.govhealthline.com |

Significance in Metabolic and Biosynthetic Research

The study of Methionine's metabolism and biosynthesis is a significant area of academic research. While humans and other animals cannot synthesize methionine, plants and microorganisms can produce it de novo, typically using aspartic acid and cysteine as precursors. wikipedia.orgbionity.com These biosynthetic pathways, belonging to the aspartate family of amino acids, are of great interest for several reasons. wikipedia.orgpnas.org Understanding these pathways provides insights into the homeostatic regulation of amino acids in these organisms and offers potential targets for the development of herbicides and antibiotics. nih.govbiologyinsights.com

Methionine metabolism stands at a critical intersection of major biochemical routes, often referred to as the methionine cycle or one-carbon metabolism. creative-proteomics.com This cycle integrates protein synthesis, transmethylation reactions, and the transsulfuration pathway. nih.govpnas.org Research into this metabolic hub is crucial as its dysregulation has been linked to various health conditions. ontosight.ai The central role of Methionine and its derivatives like SAM in controlling numerous cellular functions—including gene expression, proliferation, and antioxidant defense—makes it a key focus in metabolic research. nih.govportlandpress.com

| Pathway | Description | Key Molecules | Research Significance |

|---|---|---|---|

| Methionine Cycle (One-Carbon Metabolism) | A cycle that regenerates methionine and produces SAM for methylation reactions. creative-proteomics.com | Methionine, ATP, S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), Homocysteine | Central to cellular methylation, gene regulation, and nucleotide synthesis. biologyinsights.comnih.gov |

| Transsulfuration Pathway | An irreversible pathway that converts homocysteine to cysteine. creative-proteomics.combiologyinsights.com | Homocysteine, Serine, Cystathionine, Cysteine | Links sulfur amino acid metabolism and is the primary source of cysteine for glutathione synthesis. healthline.com |

| Biosynthesis (in Plants & Microorganisms) | De novo synthesis of methionine from aspartic acid and a sulfur source. wikipedia.orgyoutube.com | Aspartic acid, Homoserine, Homocysteine | Studied for agricultural applications (e.g., herbicide targets) and understanding microbial metabolism. nih.govbiologyinsights.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65061-27-0 |

|---|---|

Molecular Formula |

C5H11NO2S2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

2-amino-4-(methyldisulfanyl)butanoic acid |

InChI |

InChI=1S/C5H11NO2S2/c1-9-10-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

InChI Key |

FBHYROPXAAGPRS-UHFFFAOYSA-N |

Canonical SMILES |

CSSCCC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Butanoic Acid, 2 Amino 4 Methyldithio and Its Analogues

De Novo Biosynthesis in Microorganisms and Plants

The de novo synthesis of methionine in plants and most microorganisms originates from three distinct pathways: the carbon backbone is derived from aspartate, the sulfur atom typically comes from cysteine, and the terminal methyl group is provided by the folate pathway. nih.govbiocyclopedia.compnas.org

Pathways from the Aspartate Family

Methionine is a member of the aspartate family of amino acids, which also includes lysine, threonine, and isoleucine. researchgate.netyoutube.com The biosynthesis for all these amino acids begins with the common precursor, L-aspartate. The initial steps of the pathway, which convert aspartate into homoserine, are shared among the branches leading to methionine, threonine, and isoleucine. youtube.comslideshare.net This metabolic branching requires tight regulation to control the flow of intermediates toward the synthesis of each specific amino acid based on the cell's needs.

Role of Sulfur Donors (e.g., cysteine, methanethiol, hydrogen sulfide)

The incorporation of sulfur is a critical step in the formation of methionine and its analogues. The primary mechanism for this in plants and many bacteria is the transsulfuration pathway, where cysteine serves as the sulfur donor. nih.govslideshare.net In this process, the sulfur atom is transferred from cysteine to an activated homoserine derivative to form the intermediate cystathionine. biocyclopedia.com

Alternatively, some bacteria, yeast, and fungi can utilize a direct sulfhydrylation pathway. slideshare.net This route involves the direct assimilation of inorganic sulfur, such as hydrogen sulfide (H₂S), onto an activated homoserine molecule to form homocysteine. slideshare.net In some metabolic contexts, methanethiol (CH₃SH) can react with O-acetylserine, a reaction catalyzed by cysteine synthase, to form S-methylcysteine. nih.gov

Key Enzymatic Steps

The conversion of aspartate to methionine is a multi-step process catalyzed by a series of specific enzymes. The pathway begins with the common aspartate family pathway and proceeds through a series of reactions unique to methionine synthesis. nih.govpnas.org

The key enzymatic reactions are detailed below:

| Enzyme | EC Number | Function |

| Aspartokinase | 2.7.2.4 | Catalyzes the initial step by phosphorylating aspartate to form β-aspartyl-phosphate. youtube.comslideshare.net |

| Aspartate-semialdehyde dehydrogenase | 1.2.1.11 | Reduces β-aspartyl-phosphate to aspartate-β-semialdehyde. youtube.comslideshare.net |

| Homoserine dehydrogenase | 1.1.1.3 | Reduces aspartate-β-semialdehyde to produce homoserine, a key branch-point intermediate. slideshare.net |

| Homoserine O-transsuccinylase | 2.3.1.46 | In many bacteria, this enzyme activates homoserine by transferring a succinyl group from succinyl-CoA, forming O-succinylhomoserine. slideshare.net In fungi, the related enzyme L-homoserine O-acetyltransferase (EC 2.3.1.31) is used. mdpi.com Plants utilize a different kinase to produce O-phosphohomoserine. nih.govbiocyclopedia.com |

| Cystathionine-γ-synthase (CGS) | 2.5.1.48 | Catalyzes the first committed step in methionine biosynthesis in plants, combining O-phosphohomoserine and cysteine to form cystathionine. nih.govbiocyclopedia.commdpi.com |

| Cystathionine-β-lyase (CBL) | 4.4.1.8 | Cleaves cystathionine to release homocysteine, pyruvate, and ammonia. nih.govbiocyclopedia.commdpi.com |

| Methionine synthase | 2.1.1.14 | Catalyzes the final step, transferring a methyl group from 5-methyltetrahydrofolate to the sulfur atom of homocysteine to form L-methionine. nih.govmdpi.comcreative-proteomics.com |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of methionine is tightly regulated to maintain cellular homeostasis. This control occurs at both the genetic and enzymatic levels and can vary between organisms.

In bacteria like Escherichia coli, regulation is achieved through a repression system involving the MetJ protein, a repressor that binds to the promoter regions of methionine biosynthetic genes. nih.gov The activity of MetJ is dependent on the presence of the corepressor S-adenosylmethionine (SAM), the activated form of methionine. nih.gov When SAM levels are high, it binds to MetJ, enabling the complex to repress gene transcription. Additionally, a transcriptional activator, the MetR protein, is required for the expression of certain genes in the pathway and is modulated by homocysteine levels. nih.gov

In plants, the regulation is more complex and appears to be species-specific. oup.com The primary site of regulation is often at the level of Cystathionine γ-synthase (CGS), the first committed enzyme in the pathway. biocyclopedia.comoup.com In some plants, high levels of methionine can lead to a post-transcriptional down-regulation of CGS messenger RNA. oup.com Furthermore, S-adenosylmethionine can act as an allosteric activator of threonine synthase, an enzyme that competes with CGS for their common substrate, O-phosphohomoserine. This interaction helps to balance the metabolic flux between threonine and methionine synthesis. biocyclopedia.comoup.com

Interconversion and Derivatives of Butanoic acid, 2-amino-4-(methyldithio)-

Methionine and its precursors can be converted into a variety of other sulfur-containing compounds, including several non-protein amino acids that play diverse roles in plant metabolism.

Formation of Sulfur-Containing Non-Protein Amino Acids

Beyond its role in protein synthesis, the methionine metabolic network gives rise to several important derivatives.

S-methylcysteine : This amino acid is widely found in plants, particularly in the Allium (onion, garlic) and Brassica (cabbage, broccoli) genera. wikipedia.orgacs.org It is not coded genetically but arises through post-translational modifications or separate synthetic pathways. wikipedia.org One major pathway for its formation involves the transfer of a methyl group to cysteine. nih.gov Another route involves the enzyme cysteine synthase, which can catalyze the reaction between O-acetylserine and methanethiol to produce S-methylcysteine. nih.gov

γ-glutamyl-S-methylcysteine : This dipeptide is a storage and transport form of S-methylcysteine found in various plants, including beans. tandfonline.comsemanticscholar.org It is synthesized by the addition of a glutamate residue to the amino group of S-methylcysteine via a gamma-glutamyl linkage. This reaction is typically catalyzed by the enzyme γ-glutamyltranspeptidase. acs.orggoogle.com

S-methylhomoglutathione : Homoglutathione is a tripeptide analogue of glutathione (B108866) found in certain legumes. The appearance of S-methylglutathione, a closely related compound, has been noted during the metabolism of various methylated substances in both plants and animals. tandfonline.com It is formed from S-methylcysteine and is a tripeptide containing glutamate, S-methylcysteine, and glycine.

Biosynthesis of S-Adenosylmethionine (SAM-e)

S-Adenosylmethionine (SAM-e or AdoMet) is a crucial molecule in numerous metabolic pathways, acting as the primary methyl group donor. wikipedia.org It is synthesized from L-methionine and adenosine triphosphate (ATP) in a reaction catalyzed by the enzyme methionine S-methyltransferase. wikipedia.orggoogle.com The biosynthesis of SAM-e gives rise to S-methylmethionine (SMM), a derivative of methionine. wikipedia.org

The SMM cycle is an important pathway for the transport and utilization of methionine, particularly during seed development in plants. nih.gov SMM is produced in leaves by methionine S-methyltransferase and transported to other parts of the plant. nih.gov It can then be converted back to methionine by homocysteine S-methyltransferase. nih.gov While SAM-e is a key precursor, the direct enzymatic synthesis of "Butanoic acid, 2-amino-4-(methyldithio)-" from SAM-e is not well-documented. However, the methylthio group of methionine, which is central to the structure of the target compound, originates from SAM-e-dependent methylation reactions.

Conversion to 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) and Related Metabolites

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is a naturally occurring precursor of L-methionine in some animals, such as chicks. nih.gov It is also used as a synthetic source of methionine in animal feed. The conversion of HMTBA to the biologically active L-methionine is a two-step enzymatic process.

The first step in the conversion of HMTBA to L-methionine is its oxidation to 2-Keto-4-(methylthio)butanoic acid (KMB). illinois.edunih.gov This oxidation is stereospecific, meaning that different enzymes act on the D- and L-isomers of HMTBA. nih.gov

L-2-hydroxy acid oxidase (L-HAOX) is a flavoenzyme found in the peroxisomes of the liver and kidney that specifically oxidizes L-HMTBA to KMB. nih.gov This enzyme belongs to the family of oxidoreductases that act on the CH-OH group of the substrate with oxygen as the acceptor. wikipedia.org

D-2-hydroxy acid dehydrogenase (D-HADH) is a mitochondrial enzyme that oxidizes D-HMTBA to KMB. nih.gov This enzyme is found in various tissues, including intestinal mucosa and skeletal muscle. nih.gov Unlike L-HAOX, D-HADH is an NAD(P)H-dependent enzyme. wikipedia.org The D-isomer specific 2-hydroxyacid dehydrogenase family of enzymes is involved in a variety of metabolic pathways. ebi.ac.uk

| Enzyme | Isomer Specificity | Cellular Location | Cofactor | Product |

| L-2-hydroxy acid oxidase (L-HAOX) | L-HMTBA | Peroxisomes (Liver, Kidney) | FAD | 2-Keto-4-(methylthio)butanoic acid (KMB) |

| D-2-hydroxy acid dehydrogenase (D-HADH) | D-HMTBA | Mitochondria | NAD(P)H | 2-Keto-4-(methylthio)butanoic acid (KMB) |

The conversion of HMTBA to KMB is a highly stereospecific process. L-2-hydroxy acid oxidase exclusively acts on the L-isomer of HMTBA, while D-2-hydroxy acid dehydrogenase is specific for the D-isomer. nih.gov This stereospecificity ensures the efficient conversion of both isomers of HMTBA into the common intermediate, KMB. Studies on fatty acid 2-hydroxylase have also demonstrated the stereospecific production of (R)-enantiomers of 2-hydroxy fatty acids, highlighting the importance of stereochemistry in enzymatic reactions. nih.govnih.gov The presence of two distinct enzymes allows for the simultaneous conversion of both HMTBA isomers to L-methionine, a process that is more efficient than the conversion of D-methionine, which relies on a single enzyme, D-2-amino acid oxidase. nih.gov

Role in Ethylene Synthesis in Plants (Yang Cycle)

The synthesis of ethylene, a key plant hormone that regulates processes from germination to fruit ripening and senescence, is intrinsically linked to methionine metabolism through a pathway known as the Yang Cycle. maxapress.commaxapress.com This cycle ensures a sustained supply of methionine for continuous ethylene production without depleting the cellular methionine pool. nih.gov

The process begins with the conversion of methionine to S-adenosylmethionine (SAM) by the enzyme SAM synthetase (SAMS), a reaction that requires ATP. maxapress.comyoutube.com SAM is then cleaved by ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis, to yield 1-aminocyclopropane-1-carboxylic acid (ACC) and 5'-methylthioadenosine (MTA). nih.govishs.org ACC is subsequently oxidized by ACC oxidase (ACO) to form ethylene, carbon dioxide, and cyanide. nih.gov

The MTA produced is not wasted but is recycled back to methionine through the elegant series of reactions that constitute the Yang Cycle. maxapress.comresearchgate.net This salvage pathway is crucial for conserving both the methylthio group and the sulfur atom of the original methionine molecule. nih.gov The cycle involves several enzymatic steps and intermediates, ensuring the regeneration of methionine for another round of ethylene synthesis.

Interactive Data Table: Key Enzymes and Intermediates of the Yang Cycle

| Step | Substrate | Enzyme | Product |

| 1 | 5'-Methylthioadenosine (MTA) | MTA nucleosidase (MTN) | 5-Methylthioribose (MTR) & Adenine |

| 2 | 5-Methylthioribose (MTR) | MTR kinase (MTK) | 5-Methylthioribose-1-phosphate (MTR-P) |

| 3 | 5-Methylthioribose-1-phosphate (MTR-P) | MTR-P isomerase (MTI) | 5-Methylthioribulose-1-phosphate (MTRu-P) |

| 4 | 5-Methylthioribulose-1-phosphate (MTRu-P) | Dehydratase-enolase-phosphatase (DEP) | 1,2-dihydroxy-3-keto-5-methylthiopentene (DHKMP) |

| 5 | 1,2-dihydroxy-3-keto-5-methylthiopentene (DHKMP) | Acireductone dioxygenase (ARD) | 2-keto-4-methylthiobutyrate (KMTB) & Formate |

| 6 | 2-keto-4-methylthiobutyrate (KMTB) | Aminotransferase | Methionine |

Regulation of Butanoic acid, 2-amino-4-(methyldithio)- Metabolism

The metabolism of methionine is under stringent regulatory control due to its central role in cellular functions. oup.com In plants, the regulation occurs primarily through feedback inhibition of key enzymes rather than repression of gene expression. nih.gov

A critical regulatory point is the branch between the methionine and threonine biosynthesis pathways, which both utilize O-phosphohomoserine as a substrate. oup.com The enzyme cystathionine γ-synthase (CgS), which directs the substrate towards methionine, and threonine synthase (TS), which leads to threonine production, compete for this common substrate. oup.com The activity of plant TS is strongly stimulated by SAM, the end-product of the competing methionine pathway, creating a sophisticated feedback loop. oup.com This ensures that when methionine and SAM levels are sufficient, the flux of O-phosphohomoserine is directed towards threonine synthesis. oup.com

Furthermore, S-adenosylmethionine itself acts as a regulatory molecule. pnas.org High levels of SAM can allosterically activate threonine synthase, thus diverting the precursor away from methionine synthesis. nih.gov The expression of genes encoding enzymes in the methionine metabolic pathway, such as ACS in ethylene synthesis, is also highly regulated by various developmental and environmental signals, indicating tight control over the consumption of the methionine pool. nih.gov These intricate regulatory mechanisms ensure a homeostatic balance of methionine and its vital derivatives, aligning their availability with the metabolic needs of the plant. pnas.orgwiley.com

Natural Occurrence and Biological Distribution in Research

Distribution in Plants

S-methylmethionine (SMM) is a derivative of the amino acid methionine and is considered a ubiquitous compound in the plant kingdom, particularly in flowering plants (angiosperms). akjournals.comnih.gov It is synthesized from methionine and S-adenosylmethionine. nih.gov

While specific data on "Butanoic acid, 2-amino-4-(methyldithio)-" in legumes is unavailable, research on sulfur metabolism in these plants provides valuable insights. Legume seeds, such as those of the common bean (Phaseolus vulgaris), are known to accumulate various sulfur-containing compounds. Sulfur is crucial for the synthesis of essential amino acids like methionine and cysteine, which are vital for seed development and nutritional quality. nih.govnih.gov

In many legumes, sulfur is transported to the seeds to be stored for germination and early growth. nih.gov Studies have shown that S-methylmethionine is a significant form of transported sulfur in the phloem of various plants. oup.comnih.gov For instance, in wheat, SMM can constitute about half of the sulfur required for grain protein synthesis, highlighting its importance in nutrient allocation to seeds. oup.com Given its role in sulfur transport, it is plausible that SMM accumulates in the seeds of legumes as a readily available source of reduced sulfur.

The concentration and metabolism of sulfur-containing compounds like S-methylmethionine fluctuate throughout a plant's life cycle. The expression of enzymes involved in the SMM cycle, which interconverts SMM and methionine, occurs in leaves, roots, and developing seeds, indicating that SMM is actively metabolized throughout the plant. nih.gov The presence of these enzymes across different tissues suggests that the role and concentration of SMM adapt to the developmental and metabolic needs of the plant at different stages. akjournals.com

During periods of high metabolic activity and growth, such as seed development, the transport and synthesis of SMM are likely to be upregulated to ensure an adequate supply of sulfur for protein synthesis and other essential processes. oup.com

Sulfur-containing amino acids and their derivatives serve as important storage and transport molecules for both sulfur and nitrogen. nih.gov S-methylmethionine, in its role as a major transport form of sulfur, contributes to the sulfur reserves in sink tissues like seeds. oup.comnih.gov By providing the necessary sulfur for the synthesis of methionine and cysteine, SMM supports the production of seed storage proteins, which are the primary nitrogen reserves in legume seeds. nih.gov A sufficient supply of sulfur is therefore critical for maximizing both the yield and the nutritional quality of legume seeds. nih.gov

The table below summarizes the distribution and proposed roles of S-methylmethionine in plants, which may serve as an analogy for other sulfur-containing amino acids.

| Plant Part | Role of S-methylmethionine (SMM) |

| Leaves | Site of synthesis and active metabolism in the SMM cycle. nih.gov |

| Roots | Involved in the SMM cycle and overall sulfur metabolism. nih.gov |

| Phloem | A major transport form of reduced sulfur to sink tissues. oup.comnih.gov |

| Seeds | Accumulates as a reserve of sulfur for germination and growth. nih.govnih.gov |

Occurrence in Microorganisms (e.g., Gram-positive microorganisms)

There is no specific information available regarding the presence of "Butanoic acid, 2-amino-4-(methyldithio)-" in microorganisms. However, the metabolism of sulfur-containing compounds is widespread in the microbial world. Some microorganisms are known to produce and utilize various sulfur-containing molecules. For example, certain natural compounds with antimicrobial activity against Gram-positive bacteria have been identified. nih.govmdpi.comresearchgate.netmdpi.com The specific roles and distribution of methyldithio compounds in Gram-positive bacteria remain an area for further research.

Broader Biological Presence (e.g., human metabolome)

A search of the Human Metabolome Database (HMDB) does not show any entries for "Butanoic acid, 2-amino-4-(methyldithio)-". nih.gov The human metabolome is a vast collection of small molecules found in the human body, and while it contains numerous butanoic acid derivatives and sulfur-containing compounds, this specific molecule is not listed. hmdb.cahmdb.camcdb.ca The absence of this compound in the current database suggests that it is either not a common human metabolite or has not yet been identified in human tissues or fluids.

Enzymatic Reactions and Biocatalysis Studies

Characterization of Enzymes Involved in Butanoic acid, 2-amino-4-(methyldithio)- Metabolism

The metabolic conversion of Butanoic acid, 2-amino-4-(methyldithio)- and its analogs involves several key enzymes that exhibit stereospecificity and play crucial roles in its biochemical pathways.

L-Amino Acid Deaminase

L-2-Hydroxy Acid Oxidase (L-HAOX)

The metabolic pathway of the hydroxy analog of methionine, 2-hydroxy-4-(methylthio)butanoic acid (HMB), is stereospecific. The L-isomer of HMB is a substrate for L-2-hydroxy acid oxidase (L-HAOX), a flavoenzyme that produces peroxide and is located in the peroxisomes of the liver and kidney. This enzyme oxidizes L-HMB to 2-keto-4-(methylthio)butanoic acid (KMB), which can then be transaminated to form L-methionine.

Mitochondrial D-2-Hydroxy Acid Dehydrogenase (D-HADH)

The D-isomer of HMB is metabolized by a distinct enzyme, the mitochondrial D-2-hydroxy acid dehydrogenase (D-HADH). This enzyme facilitates the conversion of D-HMB to KMB. The presence of both L-HAOX and D-HADH allows for the utilization of both isomers of HMB for the synthesis of L-methionine, demonstrating a stereospecific pathway for the metabolism of this methionine precursor. nih.govresearchgate.net

Gamma-Glutamyl Transferase (GGT) and Cysteine Synthase

Gamma-glutamyl transferase (GGT) is an enzyme that plays a key role in glutathione (B108866) metabolism by transferring the γ-glutamyl moiety from glutathione to various acceptors, including amino acids and peptides. kegg.jp GGT can utilize a broad range of amino acids as acceptors, and it is known to catalyze the formation of γ-glutamylmethionine. This suggests a potential role for GGT in the metabolism of Butanoic acid, 2-amino-4-(methyldithio)-, possibly by forming its γ-glutamyl derivative.

Kinetic Studies of Oxidation Reactions

The oxidation of 2-Amino-4-(methylthio)butanoic acid has been investigated, providing insights into its chemical reactivity. A kinetic study on the oxidation of this compound by Quinaldinium Fluorochromate in a hydrophilic solvent medium revealed that the reaction is acid-catalyzed and exhibits first-order dependence with respect to both the oxidant and the substrate, and a fractional order with respect to the H+ ion concentration. mdpi.comacs.org The study also explored the influence of various factors on the reaction rate.

| Parameter | Observation |

| Order of Reaction | First order with respect to oxidant and substrate |

| Catalysis | Acid-catalyzed |

| Effect of Acrylonitrile | No polymerization induced, indicating no free radical pathway |

| Effect of Sodium Perchlorate | Slightly decreases the rate of reaction |

| Effect of Mn2+ | Slightly increases the rate of reaction |

This table summarizes the kinetic findings of the chemical oxidation of 2-Amino-4-(methylthio)butanoic acid by Quinaldinium Fluorochromate.

Biocatalytic Synthesis and Transformation

Biocatalysis offers a powerful approach for the synthesis and transformation of Butanoic acid, 2-amino-4-(methyldithio)- and its derivatives, often providing high stereoselectivity and yields.

One notable example is the biotransformation of D-methionine to L-methionine in a four-enzyme cascade system. This process involves the use of D-amino acid oxidase to convert D-methionine to 2-oxo-4-methylthiobutyric acid, followed by the action of L-phenylalanine dehydrogenase to produce L-methionine, with formate dehydrogenase used for NADH regeneration and catalase to prevent decarboxylation of the keto acid. nih.gov

Furthermore, the enzymatic synthesis of co-oligomers of L-methionine and its hydroxy analogue, HMB, has been achieved using the proteolytic enzyme papain. nih.gov This demonstrates the potential for creating novel biomaterials and peptides incorporating this sulfur-containing amino acid and its derivatives. The resulting co-oligomers were predominantly composed of 4-8 methionine residues with one HMB residue, typically at the N-terminal end. nih.govresearchgate.net

The transamination of 2-keto-4-(methylthio)butanoic acid (KMB), the keto-analog of methionine, is a crucial step in the in vivo synthesis of L-methionine. Studies have shown that a wide variety of L-amino acids can serve as nitrogen donors for this transamination reaction in various tissues, with branched-chain amino acids and glutamic acid being particularly effective. This broad substrate specificity of the transaminases involved suggests that the availability of nitrogen donors is unlikely to be a limiting factor in the conversion of KMB to methionine. nih.gov

Production of Enantiopure 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) using Multi-Enzyme Cascades

The synthesis of enantiomerically pure (R)- or (S)-2-hydroxy-4-(methylthio)butanoic acid (HMTBA) has been successfully achieved through an artificially designed biocatalytic cascade process. researchgate.netdoaj.org This method utilizes L-methionine as a cost-effective starting material to produce high-value, enantiopure chiral 2-hydroxy acids. researchgate.netdoaj.org

The process is structured in a modular fashion, comprising a basic module and two distinct extender modules. researchgate.netdoaj.org The initial transformation of L-methionine into α-keto-γ-methylthiobutyric acid (KMTB) is carried out by the basic module, which consists of an L-amino acid deaminase. researchgate.netdoaj.org Following this step, one of two extender modules is used to convert KMTB into the desired enantiomer of HMTBA. doaj.org

Each extender module contains a stereospecific lactate dehydrogenase (LDH) for the chiral-selective reduction of the keto acid. doaj.org

To produce (R)-HMTBA, an R-specific lactate dehydrogenase is used.

For the synthesis of (S)-HMTBA, an S-specific lactate dehydrogenase is employed.

Both extender modules also incorporate a formate dehydrogenase to ensure the regeneration of the necessary cofactor (NADH) for the reduction step. doaj.org

This multi-enzyme cascade has been implemented using engineered Escherichia coli as whole-cell catalysts. researchgate.netdoaj.org A one-pot, two-stage strategy was developed where one engineered E. coli strain contains the basic module and a second strain contains one of the extender modules. researchgate.netdoaj.org This biocatalytic process has demonstrated high efficiency and yield on a larger scale (1 L), laying a foundation for potential industrial applications. researchgate.netdoaj.org

Table 1: Summary of Multi-Enzyme Cascade for HMTBA Production

| Parameter | (R)-HMTBA Production | (S)-HMTBA Production |

|---|---|---|

| Starting Material | L-methionine | L-methionine |

| Intermediate | α-keto-γ-methylthiobutyric acid (KMTB) | α-keto-γ-methylthiobutyric acid (KMTB) |

| Key Enzymes | L-amino acid deaminase, R-specific lactate dehydrogenase, Formate dehydrogenase | L-amino acid deaminase, S-specific lactate dehydrogenase, Formate dehydrogenase |

| Final Product | 97.6 g L⁻¹ | 96.4 g L⁻¹ |

| Yield | 96.9% | 95.8% |

| Biocatalyst | Engineered Escherichia coli | Engineered Escherichia coli |

Data sourced from studies on biocatalytic cascade processes. researchgate.netdoaj.org

Enzymatic Oligomerization with Analogues (e.g., HMB-Met co-oligomers)

The enzymatic synthesis of co-oligomers involving 2-hydroxy-4-(methylthio)butanoic acid (HMB), an analogue of methionine, has been explored as a method to create novel oligopeptide structures. nih.govresearchgate.net Specifically, co-oligomers of L-methionine (Met) and D,L-HMB have been successfully synthesized using the proteolytic enzyme papain as a catalyst. nih.govresearchgate.net

In this biocatalytic process, papain facilitates the formation of peptide bonds, leading to the creation of both Met homooligomers and HMB-Met co-oligomers. nih.gov The resulting oligomers can be separated and characterized using techniques such as reverse-phase liquid chromatography (RPLC) following persulfonation, as well as mass spectrometry methods like electrospray ionization-mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.govresearchgate.net

Characterization of the synthesized co-oligomers revealed specific structural properties. The HMB-Met co-oligomers were found to be predominantly composed of a chain of four to eight methionine residues with a single HMB residue attached. nih.govresearchgate.net Further analysis suggests that the HMB residue is typically located at the N-terminal end of the oligopeptide chain. nih.govresearchgate.net

Table 2: Enzymatic Synthesis of HMB-Met Co-oligomers

| Parameter | Description |

|---|---|

| Enzyme Catalyst | Papain |

| Reactants | L-methionine (Met), 2-hydroxy-4-(methylthio)butanoic acid (D,L-HMB) |

| Products | Met homooligomers, HMB-Met co-oligomers |

| Co-oligomer Composition | Predominantly 4-8 Met residues and one HMB residue |

| Structural Feature | HMB is suggested to be at the N-terminal end of the oligopeptide |

Data from studies on the enzymatic synthesis of methionine and HMB co-oligomers. nih.govresearchgate.net

Chemical Synthesis Strategies in Academic Research

Total Synthesis of Butanoic acid, 2-amino-4-(methyldithio)-

The total synthesis of Butanoic acid, 2-amino-4-(methyldithio)-, also known as homocysteine-methionine disulfide, is not extensively detailed in readily available academic literature as a primary synthetic target. However, its structure suggests that its synthesis would likely proceed through the formation of a disulfide bond between a homocysteine derivative and a methionine derivative, or more directly, through the oxidation of a mixture of homocysteine and methionine. A plausible synthetic route could involve the controlled oxidation of N-protected derivatives of homocysteine and methionine, followed by deprotection to yield the final product. The key challenge in such a synthesis would be to control the statistical distribution of disulfide products (homocystine, methionine disulfide, and the desired mixed disulfide).

Another potential strategy involves the reaction of a homocysteine derivative, activated at the thiol group (e.g., as a sulfenyl halide), with a methionine derivative. This approach would offer greater control over the formation of the unsymmetrical disulfide bond.

Synthesis of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), the hydroxy analog of methionine, is a crucial precursor and a commercially significant compound itself. google.com Its synthesis has been a subject of considerable research, with two primary strategies emerging: free radical addition and Michael addition.

A prominent method for the synthesis of HMTBA involves the free radical addition of methyl mercaptan across the terminal carbon-carbon double bond of a nonconjugated olefinic substrate. google.comgoogleapis.com One of the preferred substrates for this reaction is 2-hydroxy-3-butenoic acid. google.comgoogleapis.com

The reaction is typically initiated using ultraviolet (UV) light or a chemical free radical initiator, such as azobisisobutyronitrile (AIBN). google.comgoogleapis.com When 2-hydroxy-3-butenoic acid is used as the substrate, the addition of methyl mercaptan directly yields HMTBA. google.comgoogleapis.com The reaction can also be performed on esters of 2-hydroxy-3-butenoic acid, such as methyl 2-hydroxy-3-butenoate. google.comgoogleapis.com In this case, the resulting product, methyl 2-hydroxy-4-(methylthio)butanoate, is subsequently hydrolyzed to afford HMTBA. google.comgoogleapis.com

An example of this process involves mixing 2-hydroxy-3-butenoic acid with methyl mercaptan and exposing the mixture to a broad-band ultraviolet light source. The reaction proceeds as the volatilized methyl mercaptan is condensed back into the reaction medium. google.com Alternatively, the methyl ester of 2-hydroxy-3-butenoic acid can be reacted with methyl mercaptan in the presence of AIBN in a sealed reaction vessel at elevated temperatures and pressures. google.com This reaction has been reported to yield methyl 2-hydroxy-4-(methylthio)butanoate in high purity, which can then be hydrolyzed to HMTBA using an acid catalyst like sulfuric acid. google.comgoogleapis.com

Table 1: Reaction Conditions for Free Radical Addition

| Substrate | Initiator | Product | Reported Yield |

|---|---|---|---|

| 2-hydroxy-3-butenoic acid | UV light | 2-hydroxy-4-(methylthio)butanoic acid | - |

Another well-established route for the synthesis of HMTBA utilizes a Michael addition reaction. google.comgoogleapis.com This approach typically involves the addition of methyl mercaptan to an α,β-unsaturated aldehyde, most commonly acrolein. google.comgoogleapis.com The reaction is generally catalyzed by an organic amine, such as pyridine, to produce 3-(methylthio)propanal (MMP). google.comgoogleapis.com

The MMP intermediate is then converted to 2-hydroxy-4-(methylthio)butanenitrile (HMBN) by reaction with hydrogen cyanide, often in the presence of the same amine catalyst. googleapis.com The final step in this sequence is the hydrolysis of the nitrile group of HMBN to a carboxylic acid, yielding HMTBA. google.comgoogleapis.com This hydrolysis can be carried out under acidic conditions, for example, using sulfuric acid. google.com A modified version of this sequence involves the hydration of HMBN to form 2-hydroxy-4-(methylthio)butyramide, which is then further hydrolyzed to HMTBA. google.com

Synthesis of Butanoic acid, 2-amino-4-(methyldithio)- Precursors

The synthesis of precursors to Butanoic acid, 2-amino-4-(methyldithio)-, which is structurally analogous to methionine, often follows pathways developed for methionine synthesis itself.

One major route to methionine and its analogs is through the amination of HMTBA or its derivatives. The Strecker synthesis is a classic method for converting an aldehyde into an α-amino acid. wikipedia.orgmasterorganicchemistry.com In the context of methionine synthesis, this involves the reaction of methional (3-(methylthio)propanal) with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to yield racemic methionine. wikipedia.org While this starts from the aldehyde, it represents a key amination strategy in this chemical family.

A more direct conversion of HMTBA to an amino acid involves an oxidation-transamination sequence. HMTBA can be oxidized to its corresponding α-keto acid, 2-oxo-4-(methylthio)butanoic acid (OMTB). nih.gov This keto acid can then undergo enzymatic transamination to produce L-methionine. nih.govchromatographyonline.com Various amino acids can serve as the amino group donor in this transamination reaction, which is catalyzed by aminotransferases. nih.govwikipedia.org Studies in chicken tissues have shown that branched-chain amino acids and glutamic acid are particularly effective nitrogen donors for this conversion. nih.gov This enzymatic approach offers the advantage of producing the stereospecific L-amino acid. chromatographyonline.com

Table 2: Amination Strategies

| Starting Material | Method | Key Reagents/Enzymes | Product |

|---|---|---|---|

| Methional | Strecker Synthesis | NH₃, HCN, then H₃O⁺ | DL-Methionine |

An alternative synthetic route to methionine involves the use of 2-amino-3-butenoic acid as a starting material. google.comgoogleapis.com This approach utilizes the same free radical addition chemistry described for the synthesis of HMTBA. In this case, methyl mercaptan is added across the terminal double bond of 2-amino-3-butenoic acid. google.comgoogleapis.com This reaction directly yields methionine. google.comgoogleapis.com This method is advantageous as it builds the final amino acid in a single step from a precursor that already contains the amino group at the correct position. google.com

Advanced Analytical Methodologies for Research of Butanoic Acid, 2 Amino 4 Methyldithio

Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for determining the molecular structure and functional groups of methionine disulfide. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise atomic structure of a molecule in solution. For methionine disulfide, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. The spectrum of methionine disulfide is expected to show distinct signals for the alpha-proton (α-H), beta-protons (β-CH₂), gamma-protons (γ-CH₂), and the methyl protons (S-CH₃) of the original methionine moiety, though the disulfide linkage will influence their exact positions compared to monomeric methionine.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The formation of a disulfide bond significantly affects the chemical shift of the adjacent carbon atoms. Specifically, the Cβ and Cγ chemical shifts are sensitive to the redox state of the sulfur atoms nih.gov. In methionine disulfide, the Cγ carbon, being directly attached to the sulfur atom, would show a noticeable shift compared to its position in methionine. The analysis of ¹³C chemical shifts can, therefore, be diagnostic for the presence of the disulfide bond nih.govnih.gov. Two-dimensional NMR experiments, such as HSQC and HMBC, can further confirm the connectivity between protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methionine Disulfide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cα | - | ~53-55 |

| Hα | ~3.8-4.0 | - |

| Cβ | - | ~30-32 |

| Hβ | ~2.1-2.3 | - |

| Cγ | - | ~38-40 |

| Hγ | ~2.8-3.0 | - |

| Cε (Methyl) | - | ~15-17 |

| Hε (Methyl) | ~2.6-2.8 | - |

Note: These are predicted values based on the structure and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications (e.g., ESI-MS, MALDI-TOF-MS, LC-MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of molecules, as well as for structural elucidation through fragmentation analysis. It is particularly valuable for the characterization of disulfide-containing compounds like methionine disulfide. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amino acids and their derivatives, making it ideal for methionine disulfide. ESI-MS can accurately determine the molecular weight of the intact molecule.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the go-to method for detailed structural analysis. nih.gov In MS/MS analysis, the parent ion of methionine disulfide is selected and subjected to fragmentation. Collision-Induced Dissociation (CID) can be used, but for disulfide bonds, other fragmentation techniques are often more informative. Electron-Transfer Dissociation (ETD) is particularly effective as it preferentially cleaves the disulfide bond, providing clear evidence of the linkage and simplifying the resulting spectra. nih.govthermofisher.com This approach allows for unambiguous identification of the disulfide linkage without the need for extensive chromatographic comparisons with a reduced sample. nih.gov

The combination of LC with MS allows for the separation of methionine disulfide from other components in a complex mixture before mass analysis, which is crucial when studying it in biological samples or as an impurity in methionine preparations. wikipedia.orgacs.orgthermofisher.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For methionine disulfide, the IR spectrum will exhibit characteristic absorption bands for the amino acid functional groups:

N-H stretching from the amino group, typically in the region of 3000-3300 cm⁻¹.

C=O stretching from the carboxyl group, appearing around 1700-1750 cm⁻¹ for the protonated form and around 1550-1610 cm⁻¹ for the deprotonated carboxylate form.

O-H stretching from the carboxyl group, which is a broad band from 2500-3300 cm⁻¹.

C-H stretching from the alkyl portions of the molecule, just below 3000 cm⁻¹.

The key vibrational modes for identifying methionine disulfide are those involving the sulfur atoms. The C-S stretching vibration is typically found in the 600-800 cm⁻¹ region. The S-S stretching vibration, which is characteristic of the disulfide bond, gives rise to a weak absorption band in the 500-540 cm⁻¹ range. The weakness of this band can make it difficult to observe, but its presence is a key indicator of the disulfide linkage.

Table 2: Characteristic Infrared (IR) Absorption Bands for Methionine Disulfide

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3000 - 3300 |

| Carboxyl (COOH) | O-H Stretch (broad) | 2500 - 3300 |

| Carboxyl (COOH) | C=O Stretch | 1700 - 1750 |

| Carboxylate (COO⁻) | C=O Asymmetric Stretch | 1550 - 1610 |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850 - 2960 |

| Thioether | C-S Stretch | 600 - 800 |

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and purification of methionine disulfide from complex mixtures, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of amino acids and their derivatives. researchgate.net For methionine disulfide, which is a polar compound, several HPLC modes can be employed.

Reversed-phase HPLC (RP-HPLC) is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. To achieve adequate retention of the polar methionine disulfide, ion-pairing agents may be added to the mobile phase, or a polar-embedded or polar-endcapped column can be used.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is also highly effective for separating amino acids and their derivatives. researchgate.netsielc.com This technique can provide excellent resolution between methionine, methionine sulfoxide, and methionine disulfide.

Detection is typically achieved using a UV detector, as the peptide bond and carboxyl group absorb light in the low UV range (around 200-210 nm). sielc.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), as discussed previously.

Table 3: Typical HPLC Conditions for Methionine Disulfide Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase (e.g., C18) or Mixed-mode (e.g., Primesep 100) |

| Mobile Phase | Gradient of water and acetonitrile with an acid modifier (e.g., formic acid, sulfuric acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 200-210 nm or Mass Spectrometry (MS) |

| Temperature | Ambient to 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, due to the low volatility and polar nature of amino acids like methionine disulfide, direct analysis by GC is not feasible. nih.gov

Therefore, a derivatization step is required to convert the non-volatile amino acid into a volatile derivative. chromatographyonline.com Common derivatization methods include silylation, where active hydrogens on the amino and carboxyl groups are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which serves as the detector. The MS provides a mass spectrum for each component, allowing for positive identification based on its unique fragmentation pattern. GC-MS offers high sensitivity and is excellent for quantifying low levels of methionine disulfide in various matrices, provided that the derivatization is complete and reproducible. nih.gov

Isotopic Labeling for Metabolic Tracing Studies (e.g., 13C, 15N, 34S labeled precursors)

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds, like Butanoic acid, 2-amino-4-(methyldithio)-, within a biological system. This methodology involves introducing molecules into a system in which one or more atoms have been replaced with a stable, heavy isotope (e.g., Carbon-13, Nitrogen-15, or Sulfur-34). These labeled compounds, or "tracers," are chemically identical to their naturally occurring counterparts but are distinguishable by their increased mass. By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can elucidate metabolic pathways, quantify reaction rates (fluxes), and understand how different metabolic networks are interconnected. nih.govcell.com

Carbon-13 (¹³C) Labeling

¹³C-labeled precursors are widely used to track the carbon backbone of molecules through metabolic pathways. In the context of Butanoic acid, 2-amino-4-(methyldithio)-, ¹³C-labeled methionine is a common tracer. For instance, studies have utilized [1-¹³C]methionine to investigate the rates of transmethylation and transsulfuration in various tissues. nih.govnih.gov When cells or organisms are supplied with ¹³C-methionine, the labeled carbon atom can be followed as methionine is converted to S-adenosylmethionine (SAM), then to S-adenosylhomocysteine (SAH), and subsequently to homocysteine. researchgate.net

This approach, often part of a broader methodology known as Metabolic Flux Analysis (MFA), allows for the quantification of the rates at which these conversions occur. nih.gov Researchers can measure the isotopic enrichment in key intermediates and end-products to determine the relative activity of competing pathways, such as the remethylation of homocysteine back to methionine versus its entry into the transsulfuration pathway to produce cysteine. nih.govnih.gov

Nitrogen-15 (¹⁵N) Labeling

To trace the flow of nitrogen atoms, ¹⁵N-labeled precursors are employed. In amino acid metabolism, this is crucial for understanding transamination and synthesis reactions. While less common than ¹³C tracing for the direct backbone of methionine, ¹⁵N-labeled amino acids can provide insights into how the amino group of Butanoic acid, 2-amino-4-(methyldithio)- and related compounds is sourced and transferred. Comprehensive metabolic studies often use a combination of ¹³C and ¹⁵N tracers to gain a more complete picture of metabolic networks.

Sulfur-34 (³⁴S) Labeling

Given that the defining characteristic of Butanoic acid, 2-amino-4-(methyldithio)- is its sulfur-containing methyldithio group, ³⁴S is a uniquely informative isotope for tracing its metabolic fate. By using ³⁴S-labeled methionine as a precursor, scientists can specifically track the sulfur atom. This is essential for distinguishing the flux through the transsulfuration pathway, where the sulfur from homocysteine is transferred to serine to form cystathionine and ultimately cysteine. researchgate.netwikipedia.org

Recent advancements in analytical techniques, such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS), have enabled the precise measurement of ³⁴S-labeled methionine and its metabolites in biological samples. researchgate.net This allows for the direct investigation of sulfur metabolism and can reveal how conditions like oxidative stress might influence the formation of disulfide compounds like Butanoic acid, 2-amino-4-(methyldithio)-. nih.gov

The following table summarizes key research findings using isotopic labeling to study the metabolism of methionine and related sulfur-containing amino acids.

| Isotope & Precursor | Biological System / Model | Metabolic Pathway Studied | Key Research Findings | Reference |

|---|---|---|---|---|

| ¹³C and ²H ([1-¹³C, methyl-²H₃]methionine) | Piglet Model (in vivo) | Methionine Transmethylation & Transsulfuration | Demonstrated that the gastrointestinal tract is a significant site of methionine metabolism, contributing to whole-body transmethylation and transsulfuration rates. | nih.gov |

| ¹³C and ²H ([²H₃-methyl-1-¹³C]methionine) | Human Subjects (Hemodialysis Patients) | Homocysteine & Methionine Metabolism | Found that remethylation of homocysteine to methionine was significantly decreased in patients with end-stage renal disease, explaining hyperhomocysteinemia. | nih.gov |

| ¹³C ([U-¹³C]glucose) | Human Fibroblasts (ALS model) | Transsulfuration & Central Carbon Metabolism | Identified a subclass of ALS patients with upregulated transsulfuration, channeling homocysteine towards cysteine and glutathione (B108866) synthesis, which was linked to accelerated glucose metabolism. | nih.gov |

| ¹³C ([¹³C]methionine) | Human Fibrosarcoma Cell Line | Methionine Metabolic Fluxes | Developed an analytical method to quantify methionine fluxes, accounting for the exchange between intracellular and extracellular pools, which is crucial for accurate flux analysis. | nih.gov |

| ³⁴S (³⁴S-labelled yeast as a source of ³⁴S-methionine) | Wistar Rats (in vivo) | Sulfur Metabolism & Distribution | Established the use of ³⁴S-labelled yeast as a viable tracer to follow the fate and distribution of sulfur from dietary sources throughout the organism. | researchgate.net |

Theoretical and Computational Studies of Butanoic Acid, 2 Amino 4 Methyldithio

Molecular Modeling and Conformational Analysis

Molecular modeling of Butanoic acid, 2-amino-4-(methyldithio)- allows for the exploration of its three-dimensional structure and conformational landscape. The flexibility of the molecule is primarily determined by the rotation around several key single bonds, defined by dihedral angles.

Conformational analysis of methionine and its derivatives serves as an excellent model for understanding Butanoic acid, 2-amino-4-(methyldithio)-. Studies on methionine have shown that its side-chain conformation is crucial for its function in proteins. nih.govyale.edu The key dihedral angles (χ) in the side chain determine the spatial arrangement of the sulfur atom and the methyl group. The presence of a larger number of dihedral angles can imply the existence of more stable conformers. beilstein-journals.org Solid-state NMR studies on methionine have revealed the existence of distinct conformers even in the crystalline state, highlighting the molecule's conformational diversity. capes.gov.br The analysis of vicinal coupling constants in NMR spectroscopy, combined with quantum chemical calculations, has been effectively used to determine conformational preferences in solution. beilstein-journals.orgias.ac.in For Butanoic acid, 2-amino-4-(methyldithio)-, the additional sulfur atom in the dithio group introduces further rotational freedom and complexity to its conformational space. Molecular mechanics and quantum mechanics calculations are employed to identify low-energy conformers and to understand the factors governing their relative stabilities, such as steric hindrance and intramolecular interactions.

Table 1: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle | Typical Values (degrees) | Description |

|---|---|---|---|

| χ1 | N - Cα - Cβ - Cγ | 60, 180, -60 | Rotation around the Cα-Cβ bond |

| χ2 | Cα - Cβ - Cγ - Sδ | 60, 180, -60 | Rotation around the Cβ-Cγ bond |

| χ3 | Cβ - Cγ - Sδ - Sε | Varies | Rotation around the Cγ-Sδ bond |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of Butanoic acid, 2-amino-4-(methyldithio)-. nih.govnih.govbiointerfaceresearch.com These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies.

DFT studies on methionine and related sulfur-containing amino acids have been used to calculate descriptors relevant to their chemical reactivity. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For Butanoic acid, 2-amino-4-(methyldithio)-, the HOMO is expected to be localized primarily on the dithio moiety, making it a likely site for oxidation. mdpi.com DFT calculations can also predict Mulliken charge distributions, which reveal the partial charges on each atom and help identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Table 2: Representative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability; site of oxidation |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 eV | Relates to chemical reactivity and stability |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating the mechanisms of chemical and biochemical reactions involving Butanoic acid, 2-amino-4-(methyldithio)-. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies.

DFT has been successfully applied to study the mechanisms of amino acid oxidation. amanote.com For sulfur-containing amino acids like methionine, one-electron oxidation is a key process in oxidative stress. mdpi.com Computational studies can model the interaction with oxidants, such as hydroxyl radicals, and trace the subsequent reaction pathways, including the formation of radical cations and other intermediates. mdpi.com These calculations can also shed light on the role of the molecular environment, such as the presence of solvent molecules or neighboring functional groups, in influencing reaction outcomes. For Butanoic acid, 2-amino-4-(methyldithio)-, computational studies can be used to investigate its role as a potential antioxidant, the mechanism of its metabolism, or its interactions with other biomolecules. For instance, the conversion of the related compound 2-hydroxy-4-(methylthio)butanoic acid to L-methionine involves a stereospecific enzymatic pathway that could be modeled computationally. nih.gov

Enzyme-Substrate Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or protein. ajol.info This method is crucial for understanding the biological function of Butanoic acid, 2-amino-4-(methyldithio)- and for designing potential inhibitors or probes for enzymes that recognize methionine or similar substrates.

Docking studies involving methionine analogues have been used to explore the substrate specificity of enzymes like methionine adenosyltransferases (MATs). nih.govnih.gov These studies can reveal the key amino acid residues in the enzyme's active site that interact with the ligand. The interactions can be characterized by type (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) and distance. The docking score, an estimation of the binding affinity, helps to rank different ligands or binding poses. For Butanoic acid, 2-amino-4-(methyldithio)-, docking simulations can be performed with various enzymes that metabolize methionine to predict whether it can act as a substrate or inhibitor. nih.govuni-freiburg.de This analysis provides a structural basis for the molecule's biological activity and can guide the development of new therapeutic agents. mdpi.comscienceopen.comresearchgate.net

Table 3: Example of Enzyme-Substrate Interaction Analysis from a Docking Study

| Enzyme Target | Interacting Residue | Interaction Type | Distance (Å) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| Methionine γ-lyase | Tyr114 | Hydrogen Bond (with amino group) | 2.8 | -7.5 |

| Methionine γ-lyase | Arg375 | Ionic Interaction (with carboxyl group) | 3.1 | -7.5 |

| Methionine γ-lyase | Met87 | Hydrophobic Interaction (with side chain) | 3.9 | -7.5 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-(methyldithio)butanoic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via thiolation of precursor amino acids. For example, Dupuis et al. (referenced in ) describe a method involving the introduction of the methyldithio group using sulfur-containing reagents under controlled pH (acidic or basic conditions). Purification typically involves recrystallization from polar solvents (e.g., ethanol/water mixtures) and characterization via melting point analysis (183°C for sulfoxide derivatives, a common impurity) .

- Quality Control : Use HPLC with UV detection (λ = 254 nm) or GC-MS to confirm purity (>98%), as described in oxidation product analyses .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation?

- Techniques :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 194.05 for C₅H₁₁NO₂S₂) .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve signals for the dithiomethyl (-S-S-CH₃) and α-amino groups .

- IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and 1650 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. What is the mechanistic pathway for the oxidation of 2-amino-4-(methyldithio)butanoic acid by quinaldinium fluorochromate (QNFC)?

- Proposed Mechanism :

Equilibrium Step : QNFC generates HCrO₄⁻ in acidic media, which reacts with the substrate to form a chromate ester intermediate .

Rate-Determining Step : Cleavage of the C-S bond in the dithiomethyl group, yielding 2-amino-4-(methylsulfinyl)butanoic acid (sulfoxide) as the primary product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.